1-Bromo-3-(heptafluoropropyl)benzene

説明

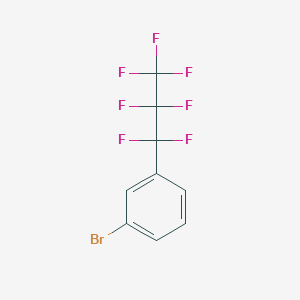

1-Bromo-3-(heptafluoropropyl)benzene is a brominated aromatic compound featuring a heptafluoropropyl (–CF2CF2CF3) substituent at the meta position of the benzene ring. This highly fluorinated group imparts unique electronic and steric properties, making the compound valuable in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nature of the heptafluoropropyl group enhances the reactivity of the bromine atom in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are critical in synthesizing complex organic molecules.

特性

CAS番号 |

53104-06-6 |

|---|---|

分子式 |

C9H4BrF7 |

分子量 |

325.02 g/mol |

IUPAC名 |

1-bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)benzene |

InChI |

InChI=1S/C9H4BrF7/c10-6-3-1-2-5(4-6)7(11,12)8(13,14)9(15,16)17/h1-4H |

InChIキー |

KWBCPLOUPVMESF-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)Br)C(C(C(F)(F)F)(F)F)(F)F |

製品の起源 |

United States |

類似化合物との比較

Key Substituent Types :

Fluorinated Groups :

- 1-Bromo-3-(trifluoromethoxy)benzene : The trifluoromethoxy (–OCF3) group is strongly electron-withdrawing, facilitating palladium-catalyzed arylations with heteroarenes (e.g., imidazopyridines) in yields exceeding 90% .

- 1-Bromo-3-(difluoromethyl)benzene : Used in synthesizing BI-3231, a selective HSD17B13 inhibitor, demonstrating the role of fluorinated groups in enhancing drug potency and metabolic stability .

Non-Fluorinated Groups: 1-Bromo-3-isopropylbenzene: The electron-donating isopropyl group reduces electrophilicity at the bromine, limiting utility in cross-couplings but improving stability in storage . 1-Bromo-3-(methylsulfonyl)benzene: The sulfonyl group’s strong electron-withdrawing effect enables regioselective functionalization, though steric bulk may hinder certain reactions .

Electronic and Steric Comparison :

- Heptafluoropropyl vs. However, its higher fluorine content may improve lipophilicity, enhancing membrane permeability in drug candidates .

- Heptafluoropropyl vs. Isopropyl : The heptafluoropropyl group’s electronegativity contrasts sharply with the electron-donating isopropyl substituent, making the former more reactive in arylations but less stable under basic conditions .

Physical and Chemical Properties

Molecular Weight and Boiling Points :

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Purity | CAS RN | Source |

|---|---|---|---|---|---|---|

| 1-Bromo-3-(heptafluoropropyl)benzene | C₉H₄BrF₇ | 317.03* | Not reported | >95%† | Not available | - |

| 1-Bromo-3-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 241.00 | 153–155 | >95.0% | 2252-44-0 | Kanto Reagents |

| 1-Bromo-3-phenoxybenzene | C₁₂H₉BrO | 249.11 | Not reported | 97% | - | Thermo Scientific |

| 1-Bromo-3-isopropylbenzene | C₉H₁₁Br | 199.09 | Not reported | >95% | - | AldrichCPR |

*Calculated value. †Assumed based on similar fluorinated compounds.

Solubility and Stability :

- Fluorinated derivatives like 1-bromo-3-(trifluoromethoxy)benzene exhibit lower solubility in polar solvents (e.g., water) due to increased hydrophobicity but show excellent stability under acidic conditions .

- Heptafluoropropyl’s bulky structure may further reduce solubility compared to smaller fluorinated substituents, necessitating the use of aprotic solvents (e.g., DMF, THF) in reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-3-(heptafluoropropyl)benzene, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis often starts with halogenated aromatic precursors. For example, bromination of 3-(heptafluoropropyl)benzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ achieves regioselectivity . Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to suppress side reactions. Purification via fractional distillation or column chromatography (silica gel, hexane/EtOAc) is critical due to fluorinated byproducts .

Q. How can structural confirmation of this compound be performed?

- Methodology : Combine NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). Fluorine-19 NMR is essential to confirm the heptafluoropropyl group’s integrity, with characteristic shifts at δ -70 to -85 ppm . X-ray crystallography may resolve ambiguities in regiochemistry, though crystallizing fluorinated compounds often requires slow evaporation in nonpolar solvents .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Due to light sensitivity and potential irritancy, use amber glassware and work under inert gas (N₂/Ar) in fume hoods. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Storage at -20°C in sealed containers minimizes decomposition .

Advanced Research Questions

Q. How do electronic effects of the heptafluoropropyl group influence nucleophilic aromatic substitution (NAS) reactivity?

- Methodology : Fluorine’s strong electron-withdrawing nature deactivates the benzene ring, limiting NAS to harsh conditions (e.g., Pd-catalyzed coupling). Kinetic studies using substituent constants (σₚ) correlate reaction rates. Computational modeling (DFT) predicts activation barriers for cross-coupling reactions, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What strategies resolve contradictory data in fluorinated byproduct identification during synthesis?

- Methodology : Use GC-MS with electron-capture detection (ECD) for trace fluorinated impurities. Compare retention indices with standards. For ambiguous peaks, tandem MS/MS or ²H/¹⁹F isotopic labeling clarifies fragmentation pathways .

Q. How can computational chemistry predict the compound’s interactions with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes/receptors. Focus on hydrophobic interactions from fluorinated groups and halogen bonding with bromine. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What are the challenges in scaling up reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。